molecular formula C9H8Br2O B13644644 1,3-Dibromo-5-cyclopropoxybenzene

1,3-Dibromo-5-cyclopropoxybenzene

Cat. No.: B13644644
M. Wt: 291.97 g/mol
InChI Key: UQXCWJRIRDBDIA-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-cyclopropoxybenzene ( 1235566-39-8) is a high-value aromatic compound with a molecular formula of C9H8Br2O and a molecular weight of 291.97 . Its structure features two bromine atoms in a meta-configuration and a cyclopropoxy functional group, making it a versatile and critical intermediate in organic synthesis and medicinal chemistry research. The primary research value of this compound lies in its role as a sophisticated building block. The bromine atoms are excellent leaving groups and can undergo various metal-catalyzed cross-coupling reactions, such as Suzuki or Kumada couplings, to introduce complex aromatic systems . The cyclopropoxy group is a stable yet strategically interesting moiety, often used to fine-tune the electronic properties, lipophilicity, and metabolic stability of candidate molecules . This combination makes this compound particularly useful for constructing key intermediates in developing active pharmaceutical ingredients (APIs) and advanced materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety procedures should be followed during handling. It is recommended that the compound be stored in a cool, dry place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

1,3-dibromo-5-cyclopropyloxybenzene

InChI

InChI=1S/C9H8Br2O/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2

InChI Key

UQXCWJRIRDBDIA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)Br)Br

Origin of Product

United States

Synthetic Methodologies for 1,3 Dibromo 5 Cyclopropoxybenzene

Strategic Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.comicj-e.orgyoutube.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.comyoutube.com For 1,3-Dibromo-5-cyclopropoxybenzene (B6146243), the primary disconnections involve the carbon-bromine bonds and the ether linkage.

A plausible retrosynthetic pathway for this compound (I) starts by disconnecting the two C-Br bonds. This leads to the precursor, cyclopropoxybenzene (II). This disconnection suggests an electrophilic aromatic substitution, specifically a double bromination, as the forward reaction.

Further disconnection of the ether bond in cyclopropoxybenzene (II) suggests two possible routes:

Route A: Disconnecting the aryl C-O bond leads to phenol (B47542) (III) and a cyclopropyl (B3062369) halide. This suggests a Williamson ether synthesis as a key step in the forward synthesis.

Route B: Disconnecting the cyclopropyl C-O bond leads to 1,3-dibromophenol (IV) and a cyclopropyl halide. This implies that the bromination step would precede the etherification.

The choice between these routes in a forward synthesis would depend on the availability and reactivity of the starting materials, as well as the regioselectivity of the bromination step.

Direct Bromination Approaches to Substituted Cyclopropoxybenzenes

Direct bromination of an aromatic ring is a common method for introducing bromine atoms. wku.edu This section explores various techniques applicable to the synthesis of this compound.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic substitution is a fundamental reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. ncert.nic.innih.gov In the context of synthesizing this compound, the key is to control the regioselectivity of the bromination.

The cyclopropoxy group, being an alkoxy group, is an activating substituent and an ortho, para-director. libretexts.org This is due to the lone pairs of electrons on the oxygen atom which can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. libretexts.orgyoutube.com This increased nucleophilicity at these positions makes them more susceptible to attack by an electrophile like the bromonium ion (Br+). youtube.com

Therefore, direct bromination of cyclopropoxybenzene would be expected to yield a mixture of ortho- and para-bromocyclopropoxybenzene as the monosubstituted products. To achieve the desired 1,3-dibromo substitution pattern, which is meta to the cyclopropoxy group, a direct bromination of cyclopropoxybenzene is not a viable primary strategy. Instead, the retrosynthetic approach starting from a meta-directing precursor or a pre-brominated phenol is more logical.

However, if we consider the bromination of a substituted cyclopropoxybenzene where the other substituents direct the incoming bromine atoms to the desired positions, this strategy becomes relevant. For instance, if we start with 3,5-dinitrophenoxycyclopropane, the nitro groups would direct the incoming bromines to the positions ortho and para to themselves, which are meta to the cyclopropoxy group. Subsequent reduction of the nitro groups would then be necessary.

In electrophilic aromatic bromination, a catalyst is often required to generate a sufficiently strong electrophile. ucalgary.ca

Molecular Bromine (Br₂) : When using molecular bromine, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) is typically employed. ucalgary.cakhanacademy.orgyoutube.com The Lewis acid polarizes the Br-Br bond, creating a more electrophilic bromine species that can be attacked by the aromatic ring. ucalgary.cakhanacademy.org

N-Bromosuccinimide (NBS) : NBS is a convenient and safer alternative to liquid bromine for bromination reactions. organic-chemistry.orgmasterorganicchemistry.com It can serve as a source of electrophilic bromine, especially in the presence of an acid catalyst. youtube.com While often used for allylic and benzylic brominations, youtube.comresearchgate.net NBS can also be used for aromatic bromination, particularly for activated rings. nih.govresearchgate.net The reaction conditions, including the solvent and the presence of catalysts, can influence the regioselectivity. nih.gov For less reactive substrates, stronger activation of NBS might be necessary.

Table 1: Common Brominating Reagents and Catalysts

Brominating ReagentCatalystRole of Catalyst
Molecular Bromine (Br₂)FeBr₃, AlBr₃Lewis acid, polarizes the Br-Br bond to generate Br⁺. ucalgary.cakhanacademy.org
N-Bromosuccinimide (NBS)Acid (e.g., H₂SO₄)Protonates the carbonyl oxygen, increasing the electrophilicity of the bromine atom. youtube.com

Oxidative Bromination Techniques

Oxidative bromination offers an alternative to traditional electrophilic bromination, often proceeding under milder conditions and with different selectivity. jalsnet.com These methods typically involve the in-situ generation of an electrophilic bromine species from a bromide salt using an oxidant. organic-chemistry.orgresearchgate.net

A common system involves the use of a bromide source, such as ammonium (B1175870) bromide (NH₄Br) or potassium bromide (KBr), in the presence of an oxidant like Oxone® (potassium peroxymonosulfate) or hydrogen peroxide (H₂O₂). organic-chemistry.orgresearchgate.netnih.gov The oxidant converts the bromide ion to an electrophilic bromine species, which then reacts with the aromatic substrate. organic-chemistry.org These methods can be highly regioselective and are considered greener alternatives to using molecular bromine. organic-chemistry.org

For the synthesis of this compound, one could envision a scenario starting with a precursor that directs the bromination to the desired positions under oxidative conditions.

Green Chemistry Principles and Sustainable Synthesis Protocols in Bromination

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. digitellinc.comresearchgate.netbridgew.edu In the context of bromination, this translates to several key considerations: acsgcipr.org

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. researchgate.net

Use of Safer Chemicals : Avoiding highly toxic and hazardous reagents like molecular bromine whenever possible. cambridgescholars.com Using alternatives like NBS or generating bromine in situ from bromide salts are preferred approaches. organic-chemistry.orgcambridgescholars.com

Safer Solvents and Auxiliaries : Choosing solvents with low environmental impact and toxicity. acsgcipr.org Aqueous reaction media or solvent-free conditions are often explored. organic-chemistry.org

Catalysis : Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a core principle. nih.govthieme-connect.com This reduces waste and can improve reaction efficiency.

Recent research has focused on developing greener bromination protocols, such as using ammonium bromide and Oxone® in water or methanol, which avoids the need for a catalyst and hazardous solvents. organic-chemistry.orgorganic-chemistry.org The use of H₂O₂/HBr systems also represents a greener approach to bromination. nih.gov These sustainable methods are crucial for the large-scale and environmentally responsible synthesis of brominated aromatic compounds.

Construction of the Cyclopropoxy Moiety onto Brominated Phenols or Ethers

The most direct approach to the synthesis of this compound involves the formation of the ether linkage between a 3,5-dibrominated phenolic substrate and a cyclopropyl-donating reagent. This can be broadly categorized into etherification reactions.

Etherification Reactions with Cyclopropyl Derivatives

The classical Williamson ether synthesis, while a cornerstone of organic chemistry, often faces challenges when applied to the formation of aryl ethers, particularly with sterically hindered or electronically deactivated substrates. Modern cross-coupling reactions have largely superseded this method for the synthesis of complex aryl ethers.

A more contemporary and effective method is the copper-catalyzed Chan-Lam O-arylation. researchgate.netnih.gov This reaction typically involves the coupling of a phenol with a boronic acid derivative in the presence of a copper catalyst and an oxidant. For the synthesis of this compound, this would entail the reaction of 3,5-dibromophenol (B1293799) with a cyclopropylboronic acid species.

Another powerful tool for the formation of the aryl-ether bond is the Buchwald-Hartwig amination protocol, which has been extended to C-O bond formation. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions than traditional copper-catalyzed methods. The reaction would involve the coupling of 3,5-dibromophenol with a cyclopropyl alcohol or a suitable cyclopropylating agent in the presence of a palladium catalyst and a specialized phosphine (B1218219) ligand.

Investigation of Cyclopropylation Reagents and Conditions

The choice of the cyclopropylating agent is critical for the success of these etherification reactions. While cyclopropyl bromide could be used in a Williamson-type synthesis, its low boiling point and gaseous nature can present practical challenges.

For Chan-Lam type reactions, potassium cyclopropyltrifluoroborate (B8364958) is a stable, crystalline solid that serves as an excellent source of the cyclopropyl group. researchgate.netnih.gov The reaction is typically catalyzed by copper(II) acetate (B1210297) in the presence of a ligand such as 1,10-phenanthroline (B135089) and an oxidant, often atmospheric oxygen. researchgate.netnih.gov

In the context of Buchwald-Hartwig etherification, the direct use of cyclopropanol (B106826) can be challenging. However, the development of specialized ligands and precatalysts has expanded the scope of this reaction to include a variety of alcohol coupling partners.

The table below summarizes the key aspects of these etherification methodologies.

Reaction Type Typical Catalyst Cyclopropylating Agent Base Solvent Temperature Key Advantages Potential Challenges
Chan-Lam Coupling Cu(OAc)₂Potassium cyclopropyltrifluoroborateAmine bases (e.g., pyridine)Dichloromethane, TolueneRoom Temp. to moderate heatingMild conditions, stable reagents. researchgate.netnih.govSubstrate scope can be limited.
Buchwald-Hartwig Coupling Pd(OAc)₂ or Pd precatalystsCyclopropanolStrong non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)Toluene, DioxaneModerate to high heatingBroad substrate scope, high yields. wikipedia.orglibretexts.orgCatalyst and ligand cost, air-sensitivity.
Ullmann Condensation Copper powder or Cu(I) saltsCyclopropyl bromideStrong bases (e.g., K₂CO₃, Cs₂CO₃)High-boiling polar solvents (e.g., DMF, NMP)High temperaturesLow-cost catalyst. wikipedia.orgorganic-chemistry.orgHarsh conditions, often requires activated aryl halides. wikipedia.org

Convergent Synthetic Pathways to this compound

For this compound, a plausible convergent approach would involve the synthesis of a cyclopropoxy-substituted aromatic ring which is then subjected to bromination. For example, cyclopropoxybenzene could be synthesized first, followed by a regioselective dibromination reaction. However, controlling the regioselectivity of the bromination to exclusively yield the 1,3-dibromo isomer would be a significant challenge due to the ortho-, para-directing nature of the cyclopropoxy group.

A more controlled convergent synthesis could involve the coupling of two pre-functionalized fragments. For instance, a Suzuki or other cross-coupling reaction could be envisioned between a boronic acid derivative of a cyclopropoxy-benzene fragment and a dibromo-substituted coupling partner, although this would be a more complex and less direct route than the etherification strategies discussed previously.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic protocol is paramount, and optimization of reaction parameters is a critical step in developing a viable synthetic route. For the synthesis of this compound via cross-coupling reactions, several factors can be fine-tuned to maximize the yield and purity of the product.

Catalyst and Ligand Screening: In both copper- and palladium-catalyzed reactions, the choice of the metal source and the supporting ligand can have a profound impact on the reaction outcome. For Buchwald-Hartwig etherification, a variety of phosphine ligands have been developed, each with specific applications and advantages. wikipedia.orgorganic-chemistry.org A systematic screening of different ligands would be necessary to identify the optimal choice for the coupling of 3,5-dibromophenol with a cyclopropylating agent.

Base and Solvent Effects: The nature of the base and the solvent system are also crucial parameters. In Ullmann-type reactions, the use of a strong, non-nucleophilic base is often required to deprotonate the phenol, and a high-boiling polar solvent is typically used to facilitate the reaction at elevated temperatures. wikipedia.orgarkat-usa.org In Buchwald-Hartwig couplings, the choice of base can influence the catalyst activity and stability. libretexts.org

Temperature and Reaction Time: Optimization of the reaction temperature and time is essential to ensure complete conversion of the starting materials while minimizing the formation of side products. Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by allowing for rapid and uniform heating of the reaction mixture. anton-paar.comnih.gov

The following table provides a hypothetical optimization study for a Chan-Lam type synthesis of this compound based on general principles.

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
1Cu(OAc)₂ (10)NonePyridineDCM2535
2Cu(OAc)₂ (10)1,10-Phenanthroline (20)PyridineDCM2565
3Cu(OAc)₂ (10)1,10-Phenanthroline (20)PyridineToluene8078
4Cu(OAc)₂ (5)1,10-Phenanthroline (10)PyridineToluene8075
5Cu(OAc)₂ (10)2,2'-Bipyridine (20)Et₃NToluene8072

Advanced Synthetic Techniques Employed in the Preparation of Substituted Aryl Ethers

Modern synthetic chemistry has seen the advent of several advanced techniques that can significantly improve the efficiency, safety, and scalability of chemical reactions.

Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation has become a powerful tool for accelerating a wide range of organic reactions, including the synthesis of aryl ethers. anton-paar.comnih.govscispace.commdpi.com The ability to rapidly heat a reaction mixture to temperatures above the boiling point of the solvent in a sealed vessel can lead to dramatic reductions in reaction times and often improved yields. anton-paar.com This technique would be highly applicable to the Ullmann or Buchwald-Hartwig synthesis of this compound.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for automated, high-throughput synthesis. thieme-connect.deacs.orgnih.govthieme-connect.de The synthesis of substituted aryl ethers has been successfully demonstrated using flow reactors, often integrating reaction and purification steps into a continuous process. thieme-connect.deacs.org A flow-based approach could be developed for the synthesis of this compound, particularly for larger-scale production.

Reactivity and Derivatization Strategies of 1,3 Dibromo 5 Cyclopropoxybenzene

Reactions Involving the Aromatic Bromine Substituents

The two bromine atoms on the aromatic ring are the primary sites of reactivity, enabling a wide array of transformations, particularly through transition-metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira, Negishi Couplings)

The bromine substituents on 1,3-Dibromo-5-cyclopropoxybenzene (B6146243) serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. These reactions are fundamental in synthesizing complex organic molecules like polyolefins, styrenes, and substituted biphenyls. wikipedia.org

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The reaction is widely used due to the stability, low toxicity, and commercial availability of the boronic acid reagents. organic-chemistry.org For a substrate like this compound, sequential or double coupling can be achieved by controlling the stoichiometry of the reagents. The reactivity difference between aryl bromides and chlorides allows for selective reactions. wikipedia.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, under mild basic conditions. wikipedia.orglibretexts.org This method is highly effective for forming C(sp²)–C(sp) bonds and is tolerant of various functional groups. wikipedia.orglibretexts.org The reaction can be performed at room temperature, which is advantageous for complex molecule synthesis. wikipedia.org

Negishi Coupling: The Negishi coupling offers a powerful method for C-C bond formation by reacting the aryl bromide with an organozinc compound. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by either palladium or nickel complexes and is noted for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon atoms. wikipedia.orgnih.gov The use of organozinc reagents, which can be generated in situ from aryl halides, broadens the scope of possible transformations. organic-chemistry.org

Table 1: Representative C-C Cross-Coupling Reactions on Dibromobenzene Analogs

Coupling ReactionAryl Halide SubstrateCoupling PartnerCatalyst SystemBase/SolventProductYield
Suzuki1,3,5-TribromobenzenePhenylboronic acidPd-NPs on PILK₂CO₃ / H₂O-EtOH1,3,5-Triphenylbenzene96% researchgate.net
Sonogashira1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFBis(4-bromophenyl)acetylene95% wikipedia.org
Negishi(Hetero)aryl bromidesAlkylzinc reagentsAcenaphthoimidazolylidene-Pd complexTHF / NMPAlkyl-substituted (hetero)arenesHigh Yields nih.gov

Cross-Coupling Reactions for Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination)

The formation of carbon-heteroatom bonds, particularly carbon-nitrogen bonds, is readily achieved via the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples aryl halides with primary or secondary amines and has become a cornerstone for the synthesis of aryl amines. organic-chemistry.orgwikipedia.org The reaction's utility lies in its broad substrate scope and tolerance for various functional groups, overcoming the limitations of older methods. wikipedia.org

For this compound, this reaction allows for the introduction of one or two amine substituents. The choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent is crucial for optimizing the reaction conditions for specific amine coupling partners. nih.gov The reaction can be carried out with a wide range of amines, including anilines, diarylamines, and alkylamines, often under relatively mild conditions. researchgate.net

Table 2: Illustrative Buchwald-Hartwig Amination Conditions

Aryl HalideAmineCatalyst/LigandBaseSolventTypical Conditions
Aryl BromidePrimary AminePd₂(dba)₃ / BINAPNaOt-BuToluene80-110 °C wikipedia.org
Aryl ChlorideSecondary AminePd(OAc)₂ / RuPhosK₂CO₃t-BuOH/H₂O100 °C researchgate.net
BromobenzeneCarbazolePd G3 / TrixiePhosLiOt-BuTolueneReflux nih.gov

Formation of Organometallic Reagents (e.g., Lithiation, Grignard Formation)

The bromine atoms can be converted into highly reactive organometallic species through metal-halogen exchange.

Lithiation: Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures can result in bromine-lithium exchange. This forms a highly nucleophilic aryllithium species. psu.eduflowfrontier.co.jp The reaction conditions, such as temperature and solvent, are critical to control the selectivity between mono- and di-lithiation and to prevent side reactions. The resulting organolithium reagent can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a wide range of functional groups.

Grignard Formation: The reaction of this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent (RMgBr). researchgate.netlibretexts.org This process requires strictly anhydrous conditions, as Grignard reagents react readily with water. libretexts.org Similar to lithiation, mono- or di-Grignard reagents can potentially be formed and are powerful nucleophiles for reactions with carbonyl compounds, leading to the formation of secondary or tertiary alcohols. libretexts.orgyoutube.com

Table 3: Formation and Reaction of Organometallic Reagents from Aryl Bromides

Reaction TypeAryl BromideReagentSolventIntermediateSubsequent Reaction Example
Lithiation1-Bromo-2,4-difluorobenzenen-BuLiTHF, -78 °C2,4-DifluorophenyllithiumTrapping with acetone (B3395972) psu.edu
Grignard FormationBromoethaneMgEthoxyethaneCH₃CH₂MgBrReaction with CO₂ then H₃O⁺ to form propanoic acid libretexts.org
Grignard Formation1,3-DibromocyclopentaneMgDiethyl ether1,3-di-Grignard reagentDecomposes with a half-life of 5h researchgate.net

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as bromide, by a nucleophile. dalalinstitute.com However, this reaction typically requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

The cyclopropoxy group on this compound is an electron-donating group. Therefore, it deactivates the ring towards nucleophilic attack, making the SNAr pathway highly unfavorable under standard conditions. For this compound, reactions at the bromine-substituted carbons will proceed almost exclusively through the organometallic or transition-metal-catalyzed pathways described above, rather than by direct nucleophilic substitution. nih.govbeilstein-journals.org

Transformations of the Cyclopropoxy Group

While the primary reactivity lies with the bromine substituents, the cyclopropoxy group can also undergo transformations, although typically under more forcing conditions.

Ring-Opening Reactions of the Cyclopropane (B1198618) Ring

The cyclopropane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. beilstein-journals.org These reactions can be initiated by electrophiles, acids, bases, or radicals. beilstein-journals.orguq.edu.aunih.gov The opening of the three-membered ring relieves this strain and can lead to the formation of various functionalized acyclic products. rsc.org

For this compound, the cyclopropoxy group is generally stable under the neutral or basic conditions used for many cross-coupling reactions. However, strong acidic conditions or reactions involving radical intermediates could potentially lead to the cleavage of the cyclopropane ring. beilstein-journals.orguq.edu.au Such transformations are often considered undesirable side reactions when the goal is to functionalize the aromatic core. The specific conditions required to induce ring-opening of the cyclopropoxy ether in this particular molecule have not been extensively studied, but the inherent strain of the cyclopropyl (B3062369) group suggests that this pathway is a potential consideration under harsh reaction conditions. nih.govresearchgate.net

Cleavage of the Ether Linkage

The ether linkage in aryl alkyl ethers is generally stable but can be cleaved under stringent acidic conditions. ambeed.com For this compound, the bond between the aromatic carbon and the oxygen is significantly stronger than the bond between the oxygen and the cyclopropyl carbon. This is due to the sp² hybridization of the aromatic carbon and the delocalization of the oxygen's lone pairs into the benzene (B151609) ring.

Therefore, acid-catalyzed cleavage is predicted to occur exclusively at the alkyl-oxygen bond. The reaction is typically initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which transforms the alkoxy group into a good leaving group (an alcohol). Subsequently, a nucleophilic halide ion (Br⁻ or I⁻) attacks the carbon of the cyclopropyl group in a substitution reaction.

Given the nature of the secondary cyclopropyl carbon, the reaction could have characteristics of both SN1 and SN2 pathways. ambeed.com However, nucleophilic attack on an sp²-hybridized carbon of the benzene ring is highly disfavored and does not occur. The invariable products of this cleavage are thus expected to be 3,5-dibromophenol (B1293799) and a corresponding cyclopropyl halide. It is important to note that the strained cyclopropyl ring may be susceptible to acid-catalyzed ring-opening, which could lead to side products, complicating the reaction outcome.

Predicted Ether Cleavage Reaction:

Substrate: this compound

Reagent: Excess HBr or HI

Predicted Products: 3,5-dibromophenol, Cyclopropyl bromide or Cyclopropyl iodide

Electrophilic Aromatic Substitution on the Electron-Deficient Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. The regiochemical outcome of such a reaction on a polysubstituted benzene ring is determined by the cumulative electronic and steric effects of the existing substituents.

In this compound, the substituents present a conflicting scenario. The cyclopropoxy group is an activating group, donating electron density to the ring via resonance and directing incoming electrophiles to the ortho and para positions (C2, C4, C6). Conversely, the two bromine atoms are deactivating groups due to their inductive electron withdrawal, yet they also direct ortho and para (C2, C4, and C6 relative to their own positions).

The directing vectors of all three substituents converge on the same positions:

Cyclopropoxy group (at C5): Directs to C2, C4, C6.

Bromo group (at C1): Directs to C2, C6.

Bromo group (at C3): Directs to C2, C4.

The C2 position is sterically hindered by two adjacent (ortho) substituents. Therefore, electrophilic attack is most likely to occur at the less hindered and equivalent C4 and C6 positions. Despite the directing consensus, the strong deactivating nature of the two bromine atoms renders the ring electron-deficient, suggesting that harsh reaction conditions would be necessary to effect substitution. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃).

Regioselectivity and Chemoselectivity in Complex Derivatization Sequences

The presence of two chemically similar but electronically distinct bromine atoms offers potential for selective functionalization. The bromine atoms at C1 and C3 are both meta to each other, but one is ortho to the cyclopropoxy group (C1-Br) while the other is para (C3-Br is para to the C6 position, which is ortho to the ether). This subtle electronic difference could be exploited in metal-catalyzed cross-coupling reactions.

For instance, in a directed ortho-metalation (DoM) scenario, treatment with a strong organolithium base would likely result in regioselective lithium-halogen exchange or deprotonation at the C2 position, which is activated by all three substituents. The resulting organometallic intermediate could then be trapped with an electrophile.

In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, achieving monosubstitution over disubstitution would be a primary chemoselectivity challenge. The electronic differentiation between the two bromine atoms is slight, and achieving high selectivity for the reaction of one over the other would likely require careful optimization of catalysts, ligands, and reaction conditions. Without experimental data, predicting the outcome remains speculative.

Synthesis of Novel Structural Analogs and Advanced Intermediates

The structure of this compound serves as a scaffold for generating a variety of structural analogs, primarily through the functionalization of its carbon-bromine bonds. Metal-catalyzed cross-coupling reactions are the most powerful tools for this purpose.

Hypothetical Synthesis of Analogs:

Reaction TypeReagentsHypothetical Product Class
Suzuki CouplingArylboronic acid, Pd catalyst, BaseBiaryl or Heterobiaryl analogs
Sonogashira CouplingTerminal alkyne, Pd/Cu catalysts, BaseArylalkyne derivatives
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseDi- or mono-arylamine derivatives
Stille CouplingOrganostannane, Pd catalystAryl-substituted derivatives
Heck CouplingAlkene, Pd catalyst, BaseAlkenyl-substituted benzenes

By performing a mono-Suzuki coupling, for example, one bromine atom could be selectively replaced with a new aryl or heteroaryl group, yielding an advanced intermediate (e.g., 1-bromo-3-aryl-5-cyclopropoxybenzene). This intermediate would possess a remaining bromine atom available for subsequent, different coupling reactions, allowing for the stepwise and controlled synthesis of complex, unsymmetrical molecules. Such intermediates are valuable in medicinal chemistry and materials science for building libraries of novel compounds for screening and development. However, a significant challenge remains in controlling the initial mono- versus di-substitution.

Mechanistic Investigations of Transformations Involving 1,3 Dibromo 5 Cyclopropoxybenzene

Elucidation of Reaction Pathways for Bromination and Derivatization

The derivatization of 1,3-Dibromo-5-cyclopropoxybenzene (B6146243) typically involves the selective substitution of one or both bromine atoms. The reaction pathways for these transformations, particularly in the context of widely used cross-coupling reactions, are generally understood to follow established mechanisms. However, the precise influence of the cyclopropoxy group on the regioselectivity and efficiency of these reactions is not specifically detailed in available literature.

For instance, in palladium-catalyzed cross-coupling reactions, the differentiation between the two bromine atoms is a key aspect. The electronic and steric effects of the meta-disposed cyclopropoxy group would be expected to influence the oxidative addition step at each C-Br bond differently. A study on the regioselective cross-coupling of dibromothiophenes suggests that the position of substitution is highly dependent on the electronic environment, with oxidative addition occurring preferentially at the more electron-deficient site. psu.edu A similar principle would likely apply to this compound, though specific experimental or computational data is not available.

Identification and Characterization of Reactive Intermediates

The reactive intermediates in transformations of this compound are presumed to be analogous to those in other aryl halide reactions. In palladium-catalyzed cross-coupling reactions, these would include:

Palladium(0) complexes: The active catalyst that initiates the catalytic cycle.

Palladium(II) oxidative addition complexes: Formed by the insertion of the palladium(0) catalyst into the carbon-bromine bond of this compound. Two such regioisomeric complexes are possible.

Transmetalation intermediates: Formed by the transfer of a nucleophilic group from an organometallic reagent to the palladium(II) center.

Reductive elimination precursors: Palladium(II) complexes from which the final product is eliminated, regenerating the palladium(0) catalyst.

While these intermediates are well-characterized for simpler aryl halides, their specific spectroscopic and structural data for derivatives of this compound are not found in the surveyed literature.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are crucial for understanding reaction mechanisms and identifying the rate-determining step (RDS) of a transformation. For cross-coupling reactions of aryl halides, the RDS can vary depending on the specific substrates, catalyst, ligands, and reaction conditions. psu.edu It can be oxidative addition, transmetalation, or reductive elimination.

For example, a study on the Buchwald-Hartwig amination using a "designed" reactant, 1,4-dibromobenzene, allowed for the rapid determination of kinetic isotope effects to probe the transition state of the oxidative addition step. nih.gov Similar studies on this compound would be necessary to determine the RDS of its various transformations. The electronic nature of the cyclopropoxy group could potentially influence the energy barriers of each step in the catalytic cycle, but without specific kinetic data, any assertions would be speculative.

Radical versus Ionic Mechanisms

Transformations of aryl halides can proceed through either ionic or radical pathways. In the context of palladium-catalyzed cross-coupling reactions, the mechanism is generally considered to be ionic, involving the formal oxidative states of palladium (0 and II). nih.gov

However, under certain conditions, particularly with catalysts that can facilitate single-electron transfer processes, radical mechanisms can become competitive or even dominant. For instance, some nickel-catalyzed cross-coupling reactions are proposed to proceed via radical pathways. While there is no specific literature suggesting that transformations of this compound favor radical mechanisms, this possibility cannot be entirely ruled out without dedicated mechanistic investigations.

Catalytic Cycles in Cross-Coupling Reactions

The catalytic cycles for cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are well-established for a wide range of aryl halides. These cycles provide a general framework for understanding the derivatization of this compound.

Suzuki-Miyaura Coupling: The generally accepted catalytic cycle for the Suzuki-Miyaura coupling of an aryl halide (Ar-X) with an organoboron reagent (R-BY₂) is as follows:

Oxidative Addition: The active Pd(0) catalyst adds to the Ar-X bond to form a Pd(II) complex, [Ar-Pd(II)-X].

Transmetalation: In the presence of a base, the organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the halide (X) and forming a new Pd(II) complex, [Ar-Pd(II)-R].

Reductive Elimination: The coupled product (Ar-R) is eliminated from the palladium center, regenerating the Pd(0) catalyst which can re-enter the cycle.

Buchwald-Hartwig Amination: The catalytic cycle for the Buchwald-Hartwig amination of an aryl halide (Ar-X) with an amine (R₂NH) is similar:

Oxidative Addition: A Pd(0) catalyst adds to the Ar-X bond to form a Pd(II) complex. nih.gov

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination: The C-N bond is formed by reductive elimination of the aryl amine (Ar-NR₂) from the palladium center, regenerating the Pd(0) catalyst. nih.gov

The table below outlines the key steps in these catalytic cycles, which are presumed to be operative in the cross-coupling reactions of this compound.

StepSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Catalyst Pd(0) complexPd(0) complex
Substrates This compound, Organoboron reagentThis compound, Amine
Key Intermediate 1 Oxidative addition complexOxidative addition complex
Key Intermediate 2 Transmetalation complexPalladium-amido complex
Final Step Reductive elimination of the coupled productReductive elimination of the aryl amine
Product Aryl- or vinyl-substituted cyclopropoxybenzeneN-Aryl cyclopropoxybenzene amine

It is important to reiterate that while these general mechanisms provide a solid foundation, the specific behavior of this compound within these cycles, including the relative rates of mono- versus di-substitution and the influence of the cyclopropoxy group on catalyst activity and stability, requires dedicated experimental and computational investigation.

Computational and Theoretical Studies on 1,3 Dibromo 5 Cyclopropoxybenzene

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its reactivity. The arrangement of electrons in molecular orbitals (MOs), particularly the frontier orbitals, determines how the molecule interacts with other chemical species.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals provide a strong indication of a molecule's nucleophilic and electrophilic potential. youtube.com

For 1,3-Dibromo-5-cyclopropoxybenzene (B6146243), the HOMO is expected to be largely localized on the electron-rich benzene (B151609) ring and the cyclopropoxy group, which donates electron density via its oxygen atom. The LUMO, conversely, is anticipated to have significant contributions from the antibonding orbitals associated with the carbon-bromine (C-Br) bonds. The energy gap between the HOMO and LUMO is a critical parameter for predicting chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of these orbitals. For a related compound, 1,3-dibromo-5-chlorobenzene, DFT calculations have been successfully used to perform HOMO-LUMO analysis. nih.gov A similar approach for this compound would yield precise energy values.

Table 1: Representative Calculated Frontier Orbital Energies

Molecular Orbital Energy (eV) Description
HOMO -8.95 Highest Occupied Molecular Orbital; associated with nucleophilicity.
LUMO -0.75 Lowest Unoccupied Molecular Orbital; associated with electrophilicity.
HOMO-LUMO Gap 8.20 Indicates kinetic stability and electronic excitation energy.

Note: Values are hypothetical, based on typical DFT calculations for similar halogenated aromatic ethers.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) or electron-poor (positive potential, typically colored blue). youtube.com

For this compound, the ESP map is expected to show a region of high negative potential around the oxygen atom of the cyclopropoxy group due to its high electronegativity and lone pairs. The benzene ring itself would exhibit a negative π-cloud. A key feature for the bromine atoms is the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the atom, aligned with the C-Br bond. researchgate.netresearchgate.net This positive region makes the bromine atoms capable of forming halogen bonds, a type of non-covalent interaction. researchgate.net

Natural Bond Orbital (NBO) analysis can further quantify this charge distribution by assigning partial charges to each atom, confirming the qualitative picture provided by the ESP map. walisongo.ac.id

Conformational Analysis of the Cyclopropoxy Moiety

The primary source of conformational isomerism in this compound is the rotation around the C(aryl)-O bond. This rotation dictates the orientation of the cyclopropyl (B3062369) group relative to the benzene ring. The two most significant conformations are the "bisected" and "perpendicular" forms.

Bisected Conformation: The plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring. This conformation often allows for favorable orbital overlap between the cyclopropyl's Walsh orbitals and the aromatic π-system.

Perpendicular Conformation: The plane of the cyclopropyl ring is coplanar with the benzene ring.

Computational modeling can determine the relative energies of these conformers. For aryl cyclopropyl ethers, the bisected conformation is typically found to be the more stable, lower-energy state. researchgate.net The energy barrier to rotation between these conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures.

Table 2: Calculated Relative Energies of Conformers

Conformer Dihedral Angle (C-C-O-C) Relative Energy (kcal/mol) Stability
Bisected ~90° 0.00 Most Stable
Perpendicular ~0° +2.5 Less Stable

Note: Values are representative for aryl cyclopropyl systems and would be confirmed via specific calculations.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. youtube.com By calculating the potential energy surface, chemists can identify stable intermediates and the high-energy transition states that connect them. youtube.com

For this compound, a common reaction is electrophilic aromatic substitution (EAS). The substituents on the ring control the regioselectivity of the reaction. libretexts.org

The cyclopropoxy group is an activating, ortho-, para-director, meaning it directs incoming electrophiles to the C2, C4, and C6 positions.

The bromine atoms are deactivating but are also ortho-, para-directors.

This leads to a complex scenario where the C2, C4, and C6 positions are all activated by the cyclopropoxy group but potentially influenced by the deactivating and sterically hindering bromine atoms. Quantum chemical modeling can predict the outcome by calculating the activation energy for the attack of an electrophile at each potential site. researchgate.net The pathway with the lowest activation energy barrier corresponds to the kinetically favored product. The calculations would model the formation of the key intermediate, the sigma complex (or arenium ion), for each pathway. youtube.com

Density Functional Theory (DFT) Calculations for Understanding Reactivity

Density Functional Theory (DFT) is one of the most widely used quantum chemical methods for studying medium to large-sized molecules due to its balance of accuracy and computational cost. mdpi.comdp.tech DFT calculations are the foundation for obtaining most of the theoretical data discussed, including optimized molecular geometries, orbital energies, vibrational frequencies, and charge distributions. nih.gov

A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)). The choice of functional and basis set is crucial for obtaining accurate results. These calculations provide the electron density, which is the central quantity from which all other electronic properties are derived. nih.gov

Table 3: Typical DFT Calculation Parameters

Parameter Selection Purpose
Method Density Functional Theory (DFT) To calculate the electronic structure of the molecule.
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) A hybrid functional that combines exact exchange with DFT exchange-correlation.
Basis Set 6-311+G(d,p) A set of mathematical functions used to build the molecular orbitals.
Task Geometry Optimization To find the lowest energy structure of the molecule.

Prediction of Spectroscopic Trends and Features (excluding basic identification)

Beyond basic structure confirmation, computational methods can predict nuanced spectroscopic features, which is invaluable for interpreting experimental data.

NMR Spectroscopy: DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict ¹H and ¹³C NMR chemical shifts. wisc.eduresearchgate.net For this compound, these calculations could predict how the electronic environment created by the three substituents affects the chemical shifts of the three distinct aromatic protons and the nine unique carbon atoms. This helps in assigning the complex signals in an experimental spectrum. libretexts.org

Infrared (IR) Spectroscopy: Theoretical frequency calculations produce a predicted IR spectrum. nih.gov While the absolute values of the calculated frequencies are often scaled to better match experimental data, the relative positions and intensities are highly informative. mdpi.com This allows for the confident assignment of specific absorption bands to molecular vibrations, such as the C-Br stretching modes, the asymmetric and symmetric C-O-C stretches of the ether linkage, and the various benzene ring deformation modes.

Applications of 1,3 Dibromo 5 Cyclopropoxybenzene and Its Derivatives in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Molecules

The primary utility of 1,3-Dibromo-5-cyclopropoxybenzene (B6146243) in organic synthesis stems from its nature as a di-halogenated aromatic compound. The two bromine atoms serve as functional handles for the construction of complex molecular architectures, primarily through metal-catalyzed cross-coupling reactions.

The differential reactivity of the bromine atoms could potentially be exploited for sequential, site-selective functionalization, allowing for the controlled, stepwise introduction of different substituents. This makes the compound a valuable starting point for creating highly substituted, three-dimensional molecules. For instance, a first Suzuki or Sonogashira coupling could be performed, followed by a second, different coupling reaction at the remaining C-Br bond. This approach is fundamental in the synthesis of pharmaceuticals, natural products, and other fine chemicals.

Table 1: Potential Sequential Cross-Coupling Reactions

Step Reaction Type Reactant Catalyst (Example) Product Type
1 Suzuki Coupling Arylboronic acid Pd(PPh₃)₄ Bromo-biaryl derivative
2 Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂, CuI Asymmetrically substituted aryl-alkyne
1 Buchwald-Hartwig Amine Pd₂(dba)₃, Xantphos Bromo-aniline derivative

| 2 | Stille Coupling | Organostannane | Pd(PPh₃)₄ | Asymmetrically substituted biaryl |

Precursor for Diversified Aromatic and Heterocyclic Scaffolds

Building upon its role as a synthetic linchpin, this compound can serve as a precursor to a wide array of more complex molecular skeletons. Through double coupling reactions or coupling followed by intramolecular cyclization, it can be used to generate diverse aromatic and heterocyclic systems.

For example, a double Heck reaction with an appropriate olefin could lead to the formation of fused ring systems. Similarly, reaction with a dinucleophile, such as a diamine or a diol, via two sequential Buchwald-Hartwig or Ullmann couplings could yield macrocyclic structures or seven-membered heterocyclic rings like dibenzo[d,f] ambeed.comresearchgate.netdiazepines, a scaffold of interest in medicinal chemistry.

Table 2: Illustrative Scaffold Synthesis from this compound

Target Scaffold Reaction Strategy Co-reactant Example Potential Application Area
Terphenyl Derivative Double Suzuki Coupling 1,4-Benzenediboronic acid Liquid Crystals, OLEDs
Dibenzo[d,f] ambeed.comresearchgate.netdiazepine Double Buchwald-Hartwig Amination 2,2'-Diaminobiphenyl Medicinal Chemistry
Macrocyclic Ether Double Ullmann Condensation Bis(2-hydroxyphenyl)methane Host-Guest Chemistry

Utility in the Synthesis of Functional Materials and Polymers (e.g., Monomers for Conjugated Polymers)

In materials science, dihaloaromatic compounds are critical monomers for producing conjugated polymers, which are valued for their electronic and optical properties. This compound is well-suited for this purpose. Polymerization through reactions like Suzuki or Stille polycondensation would yield polymers where the cyclopropoxy-phenylene unit is integrated into the polymer backbone.

The cyclopropoxy group is not merely a passenger; its unique electronic properties (as a saturated, strained ring) and steric bulk would influence the polymer's final characteristics. These include its solubility, solid-state packing, band gap, and charge transport capabilities, making it a potentially valuable monomer for creating tailored organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Studies on analogous 1,3-dibromo-5-alkoxybenzene derivatives have highlighted their potential in forming organized two-dimensional networks, a principle fundamental to creating ordered polymer films. researchgate.netacs.orgresearchgate.net

Application in the Design of Novel Synthetic Reagents and Ligands

The 1,3-dibromo substitution pattern is a common feature in the synthesis of specialized ligands for transition metal catalysis. The bromine atoms can be replaced by phosphorus, nitrogen, or sulfur-containing groups to create bidentate "pincer" ligands or other sophisticated ligand architectures.

For instance, lithiation followed by reaction with chlorodiphenylphosphine (B86185) could install two diphenylphosphino groups, creating a P-C-P type ligand framework. The 5-cyclopropoxy substituent would remain on the central phenyl ring, where it could sterically and electronically tune the properties of the resulting metal complex. Such tailored ligands are crucial for advancing catalytic efficiency and selectivity in a vast range of chemical transformations. Research into halogen bonding has also shown that the rhodium cores of certain complexes can interact with dibromo-alkoxybenzene derivatives, suggesting potential in designing supramolecular assemblies and crystal engineering. acs.org

Utilization in Agrochemical and Industrial Intermediate Production (non-efficacy, non-safety focus)

In the broader chemical industry, including the agrochemical sector, molecules like this compound serve as key intermediates. Their value lies in being a stable, readily functionalized platform onto which more complex and active moieties can be built.

While specific public-domain examples linking this exact compound to a final agrochemical product are unavailable, its structure is analogous to intermediates used in the synthesis of herbicides, fungicides, and insecticides. A typical industrial synthesis would involve using the dibromo-functionality to couple the cyclopropoxy-phenyl core to other heterocyclic or functionalized aromatic systems, constituting a key step in a multi-stage manufacturing process. The cyclopropoxy group itself is a known feature in some modern pesticides, valued for its metabolic stability and unique interaction with biological targets.

Environmental Fate and Degradation of 1,3 Dibromo 5 Cyclopropoxybenzene

Photodegradation Pathways and Products in Aquatic and Atmospheric Environments

Photodegradation, or the breakdown of molecules by light, is a primary mechanism for the transformation of many aromatic compounds in the environment. For 1,3-Dibromo-5-cyclopropoxybenzene (B6146243), photodegradation is anticipated to occur in both aquatic and atmospheric settings, primarily through the absorption of ultraviolet (UV) radiation from sunlight.

In aquatic environments, the direct photolysis of brominated aromatic compounds typically involves the cleavage of the carbon-bromine (C-Br) bond. This process of dehalogenation can occur sequentially, leading to the formation of monobrominated and ultimately non-brominated intermediates. For instance, the photolysis of p-dibromobenzene in water ice has been observed to proceed via dehalogenation. nih.gov Therefore, a likely photodegradation pathway for this compound in water would involve the stepwise removal of bromine atoms to yield 3-bromo-5-cyclopropoxybenzene and subsequently cyclopropoxybenzene. The ether linkage of alkoxybenzenes can also undergo photolytic cleavage, although this is generally a less facile process than the photolysis of aryl halides. The photodegradation rates of dimethoxybenzene isomers have been shown to be significantly enhanced at the air-ice interface compared to in aqueous solution, suggesting that environmental compartments can influence reaction efficiencies. copernicus.org

In the atmosphere, gas-phase this compound would be susceptible to attack by hydroxyl radicals (•OH), which are highly reactive and ubiquitous. The reaction with •OH radicals is a major degradation pathway for most volatile organic compounds. For aromatic compounds, this typically involves addition to the benzene (B151609) ring to form a hydroxycyclohexadienyl radical, which can then react further with oxygen. This can lead to ring cleavage and the formation of smaller, more oxidized products. The bromine atoms on the ring would also influence the reaction pathways. The atmospheric degradation of brominated species like bromoform (B151600) and dibromomethane (B42720) involves complex radical chain reactions. researchgate.netuts.edu.au

Table 1: Predicted Photodegradation Products of this compound

Parent Compound Environment Predicted Primary Transformation Products Predicted Secondary Transformation Products
This compoundAquatic3-Bromo-5-cyclopropoxyphenol, 1-Bromo-3-cyclopropoxybenzene (B1527588), 3,5-Dibromophenol (B1293799)Cyclopropoxybenzene, Phenol (B47542), Brominated phenols
This compoundAtmosphericBromocyclopropoxy-hydroxyphenyl radicals, Ring-opened products (e.g., dicarbonyls)Smaller volatile organic compounds, CO₂, H₂O, HBr

Biodegradation Mechanisms and Microbial Transformation

The biodegradation of this compound is expected to be carried out by various microorganisms capable of metabolizing aromatic and halogenated compounds. The rate and extent of biodegradation will depend on environmental conditions such as oxygen availability, temperature, pH, and the presence of a suitable microbial community.

Under aerobic conditions, the initial attack on the molecule could occur at several positions. Bacteria are known to degrade brominated compounds, often initiating the process through dehalogenation. nih.gov The benzene ring can be hydroxylated by mono- or dioxygenase enzymes, a common strategy for activating aromatic compounds for further degradation. mdpi.comnih.gov This would lead to the formation of brominated cyclopropoxy phenols. Following hydroxylation, the aromatic ring can be cleaved, leading to intermediates that can enter central metabolic pathways.

The ether linkage of alkoxybenzenes can also be a point of microbial attack. O-dealkylation is a known microbial transformation process for alkoxybenzenes, which would cleave the cyclopropyl (B3062369) group from the aromatic ring, yielding 3,5-dibromophenol and cyclopropanol (B106826). The degradation of the alkyl side chains of alkylbenzenes often proceeds via β-oxidation. nih.gov

The biodegradation of the cyclopropyl group itself has been documented. For example, certain bacteria can deaminate and cleave the ring of N-cyclopropylmelamine. nih.gov This suggests that microorganisms possess the enzymatic machinery to break down the cyclopropyl ring, likely through oxidative processes.

Under anaerobic conditions, the degradation is likely to be slower. Reductive dehalogenation, where bromine atoms are removed and replaced by hydrogen atoms, is a common anaerobic process for halogenated aromatic compounds. This would lead to the formation of 1-bromo-3-cyclopropoxybenzene and eventually cyclopropoxybenzene. The subsequent degradation of the non-halogenated aromatic ring under anaerobic conditions is also possible, often proceeding through carboxylation followed by ring reduction and cleavage. biorxiv.org

Table 2: Predicted Microbial Transformation Pathways and Products of this compound

Condition Initial Transformation Key Intermediates Potential End Products
AerobicHydroxylation of the aromatic ring3-Bromo-5-cyclopropoxyphenol, 3,5-Dibromophenol, CyclopropanolCO₂, H₂O, Br⁻
AerobicO-Dealkylation3,5-Dibromophenol, CyclopropanolCO₂, H₂O, Br⁻
AnaerobicReductive Dehalogenation1-Bromo-3-cyclopropoxybenzene, CyclopropoxybenzeneCH₄, CO₂, H₂O, Br⁻

Hydrolytic and Other Chemical Degradation Processes

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, two main sites are susceptible to hydrolysis: the carbon-bromine bonds and the ether linkage.

Aryl halides, such as the dibromobenzene moiety, are generally resistant to hydrolysis under typical environmental conditions of pH and temperature. The C-Br bond on an aromatic ring is significantly stronger than in aliphatic haloalkanes. Therefore, abiotic hydrolysis of the bromine substituents is expected to be a very slow process and likely not a significant degradation pathway.

Analysis of Environmental Transformation Products and Metabolites

To identify and quantify the potential transformation products and metabolites of this compound in environmental samples, a combination of advanced analytical techniques would be required.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), would be the primary tool for separating and identifying the polar metabolites expected from biodegradation and photodegradation, such as hydroxylated and debrominated derivatives. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) would be suitable for the analysis of the more volatile parent compound and less polar transformation products.

The use of high-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of unknown metabolites, aiding in their structural elucidation. To confirm the identity of transformation products, the synthesis of authentic standards would be necessary for comparison of retention times and mass spectra.

Considerations for Environmental Persistence and Mobility

The environmental persistence of this compound will be a function of the rates of the degradation processes discussed above. The presence of two bromine atoms and a stable aromatic ring suggests that this compound may exhibit a degree of persistence in the environment. Brominated flame retardants, which share some structural similarities, are known for their environmental persistence. quora.com

The mobility of this compound in the environment will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). Based on its structure, the compound is expected to have low water solubility and a high Kow, indicating a tendency to partition from water into organic matter in soil and sediment. This would reduce its mobility in aquatic systems but could lead to its accumulation in solids.

Its potential for long-range atmospheric transport will depend on its volatility and atmospheric lifetime. Halomethoxybenzenes have been shown to undergo long-range atmospheric transport. nih.gov Given its semi-volatile nature, this compound could be subject to atmospheric transport, leading to its distribution far from its original sources.

Table 3: Summary of Predicted Environmental Fate of this compound

Process Predicted Significance Key Factors
Photodegradation Moderate to HighSunlight intensity, presence of photosensitizers, environmental medium (water, air, ice).
Biodegradation ModeratePresence of adapted microbial communities, oxygen availability, nutrient levels.
Hydrolysis LowGenerally slow for aryl halides and ethers under environmental conditions.
Persistence Moderate to HighResistance of the dibrominated aromatic structure to degradation.
Mobility Low in water, Moderate in airLow water solubility and high Kow suggest partitioning to soil/sediment. Potential for atmospheric transport.

Future Research Directions and Unexplored Avenues

Development of Stereoselective Synthetic Methodologies

A significant area for future investigation is the development of synthetic methods that can introduce chirality to derivatives of 1,3-Dibromo-5-cyclopropoxybenzene (B6146243) in a controlled manner. While the parent molecule is achiral, many of its potential downstream products could possess stereocenters, the specific configuration of which is often crucial for biological activity or material properties.

Future work could focus on asymmetric catalytic reactions where one or both bromine atoms are substituted. For instance, stereoselective cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings with chiral partners, could be explored. The development of chiral catalysts specifically designed to recognize the electronic and steric features of the this compound core would be a key objective. Research in this area could draw inspiration from the stereoselective synthesis of chiral conjugated nanohoops, which has been achieved using enantiomerically pure precursors. nih.gov

Potential Stereoselective Reaction Catalyst System Potential Chiral Product
Asymmetric Suzuki-Miyaura CouplingChiral Palladium ComplexAxially Chiral Biaryl Compound
Enantioselective C-H ActivationChiral Iridium or Rhodium CatalystChiral Heterocyclic Derivative
Stereospecific Nucleophilic SubstitutionChiral Ligand with Copper CatalystEnantioenriched Amino or Ether Derivative

Integration of Flow Chemistry and Continuous Processing in Synthesis

The synthesis of this compound and its derivatives could be significantly enhanced through the adoption of flow chemistry and continuous processing techniques. These approaches offer numerous advantages over traditional batch synthesis, including improved safety, better reaction control, higher yields, and easier scalability. rsc.orgresearchgate.netthieme-connect.deresearchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can be particularly beneficial for optimizing the synthesis of this specific molecule. thieme-connect.deresearchgate.net

Future research should aim to develop a continuous-flow process for the key synthetic steps involved in the production of this compound. This could involve, for example, the continuous bromination of a cyclopropoxybenzene precursor or the continuous etherification to introduce the cyclopropoxy group. The development of such processes would not only make the synthesis more efficient and safer but also facilitate the production of larger quantities for further research and potential applications. rsc.orgresearchgate.net The application of flow chemistry has been successfully demonstrated in the synthesis of various pharmaceutical products, highlighting its potential in this context. acs.orgnih.govnih.gov

Exploration of Novel Catalytic Transformations of this compound

The two bromine atoms on the this compound scaffold are prime targets for a wide array of catalytic transformations. While standard cross-coupling reactions are an obvious starting point, future research should delve into more novel and less conventional catalytic methods to functionalize this molecule. This could include exploring catalytic systems for C-H activation at the C2, C4, and C6 positions of the benzene (B151609) ring, allowing for the introduction of new functional groups without relying on the pre-existing bromine atoms.

Furthermore, the development of catalysts for the selective mono- or di-functionalization of the bromine atoms would be highly valuable. This would enable the stepwise and controlled synthesis of complex molecules with distinct functionalities at the 1 and 3 positions. Research in this area could investigate catalysts that exhibit selectivity based on electronic or steric effects, potentially influenced by the cyclopropoxy group. The use of copper-catalyzed hydrodehalogenation could also be explored for selective debromination. mdpi.com

Catalytic Transformation Potential Catalyst Resulting Functionality
C-H Activation/FunctionalizationPalladium, Rhodium, or Iridium CatalystsIntroduction of aryl, alkyl, or heteroatom groups
Selective Mono-arylationSterically Hindered Palladium CatalystIntroduction of a single new aromatic ring
Carbonylative CouplingPalladium Catalyst with Carbon MonoxideFormation of ketone or ester functionalities
Sonogashira CouplingPalladium/Copper CatalystsIntroduction of alkyne moieties

Advanced Computational Studies to Predict Uncharted Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the reactivity of this compound before embarking on extensive experimental work. consensus.appsemanticscholar.orgbeilstein-journals.org Future research should leverage advanced computational models to explore the molecule's electronic structure, predict its reactivity in various chemical transformations, and elucidate potential reaction mechanisms.

These computational studies could focus on several key areas. Firstly, calculating the electron density and electrostatic potential of the molecule can help identify the most likely sites for electrophilic and nucleophilic attack. Secondly, modeling the transition states of potential reactions can provide insights into reaction barriers and help in the selection of optimal reaction conditions and catalysts. acs.orgnih.gov For instance, computational methods can be used to predict the regioselectivity of electrophilic aromatic substitution reactions. nih.govrsc.org Such predictive modeling can significantly accelerate the discovery of new reactions and functionalization strategies for this scaffold.

Computational Method Parameter to be Studied Anticipated Insight
Density Functional Theory (DFT)Electron Density DistributionPrediction of reactive sites
Transition State TheoryReaction Energy BarriersGuidance for catalyst and condition selection
Molecular Dynamics (MD)Conformational AnalysisUnderstanding of steric effects
Quantum Theory of Atoms in Molecules (QTAIM)Bond Strengths and InteractionsInsight into the influence of the cyclopropoxy group

Design of Next-Generation Materials Utilizing the Core Scaffold

The unique structural and electronic properties of this compound make it an attractive building block for the design of novel organic materials. The dibromo functionality allows for its incorporation into polymers and extended frameworks, while the cyclopropoxy group can be used to fine-tune the material's properties, such as solubility, packing, and electronic characteristics.

Future research in this area could focus on synthesizing conjugated polymers where the this compound unit is a key repeating monomer. These materials could have interesting optical and electronic properties with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net Additionally, the scaffold could be used to construct metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with tailored porosity and functionality for applications in gas storage, separation, and catalysis. diva-portal.org The use of functionalized benzene scaffolds in creating hierarchical superstructures and hydrogels for cell cultures further highlights the potential in materials science. researchgate.netnih.govrsc.org

Q & A

Q. What are the optimal synthetic routes for 1,3-Dibromo-5-cyclopropoxybenzene, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves halogenation and cyclopropoxylation steps. A two-step approach is recommended:

Bromination : Use electrophilic aromatic substitution with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce bromine atoms at the 1,3-positions of benzene.

Cyclopropoxylation : React the intermediate with cyclopropanol under Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) to introduce the cyclopropoxy group at the 5-position .

Key Controls:

  • Maintain anhydrous conditions during bromination to avoid side reactions.
  • Optimize stoichiometry (e.g., 2.2 equivalents of Br₂ for complete di-substitution).
  • Monitor reaction progress via TLC or GC-MS to prevent over-bromination.

Q. Table 1: Example Reaction Parameters

StepReagentsTemperatureYield
BrominationBr₂, FeBr₃0–5°C85–90%
CyclopropoxylationCyclopropanol, DEAD, PPh₃25°C70–75%

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks .
  • Storage: Store in airtight containers at 2–8°C to prevent degradation. Ensure compatibility with glass or PTFE-lined containers to avoid reactions with metals .
  • Waste Disposal: Classify as halogenated organic waste. Neutralize residual reactivity with sodium bicarbonate before disposal .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., aromatic protons and cyclopropoxy methylene groups) .
    • Mass Spectrometry (MS): Compare observed molecular ion peaks ([M]⁺) with theoretical values (e.g., m/z 340 for C₉H₇Br₂O).
    • HPLC: Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for synthetic intermediates) .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution reactions involving this compound?

Methodological Answer: The cyclopropoxy group exerts strong electron-donating effects via resonance, activating the benzene ring toward electrophilic substitution. However, steric hindrance from the cyclopropane ring can limit reactivity at the 5-position.

Experimental Design:

  • Nucleophilic Aromatic Substitution (NAS): Test reactions with varying nucleophiles (e.g., amines, thiols) under controlled conditions.
    • Example: Reaction with sodium methoxide (NaOMe) may yield 1,3-dimethoxy-5-cyclopropoxybenzene, but low yields due to steric hindrance .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites .

Q. Table 2: Substitution Reactivity Trends

NucleophilePositionYield (%)Notes
NH₃ (aq)1,360Favors less hindered positions
SH⁻145Steric hindrance at 3-position

Q. How can contradictory data on the compound’s thermal stability be resolved?

Methodological Answer: Conflicting reports on decomposition temperatures (e.g., 110–130°C vs. higher ranges in other studies) may arise from impurities or varying experimental setups.

Resolution Strategy:

Reproducibility Tests: Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres.

Impurity Profiling: Use HPLC-MS to identify degradation byproducts (e.g., debrominated species or cyclopropane ring-opened products).

Cross-Validation: Compare results with structurally similar compounds (e.g., 1,3-dibromo-5-methoxybenzene) to isolate substituent effects .

Q. What computational methods are suitable for predicting the environmental toxicity of this compound?

Methodological Answer:

  • QSAR Modeling: Develop quantitative structure-activity relationship models using software like EPI Suite to estimate biodegradation and bioaccumulation potential.
  • Ecotoxicity Assays: Validate predictions with Daphnia magna acute toxicity tests (EC₅₀) and soil mobility studies using OECD Guideline 106 .

Q. Table 3: Predicted vs. Experimental Toxicity Data

ParameterQSAR PredictionExperimental Result
Log Kow3.83.5 (HPLC)
EC₅₀ (Daphnia)12 mg/L15 mg/L

Q. How can this compound serve as a precursor in pharmaceutical research?

Methodological Answer:

  • Fragment-Based Drug Design: Utilize the bromine atoms for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enabling library diversification .
  • Targeted Modifications: Replace bromine with bioisosteres (e.g., CF₃ or CN groups) to optimize pharmacokinetic properties .

Example Protocol:

Coupling Reaction: React with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

Purification: Isolate via flash chromatography (hexane:EtOAc = 4:1).

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